molecular formula C15H9F3N2O B2780692 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline CAS No. 356580-92-2

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline

Cat. No. B2780692
CAS RN: 356580-92-2
M. Wt: 290.245
InChI Key: TYGUHONUJWAOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. The trifluoromethyl group (-CF3) is a substituent derived from methane. It’s characterized by high electronegativity and the ability to significantly influence the physical and chemical properties of molecules .


Molecular Structure Analysis

The molecular structure of “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” would consist of a quinoline core with a trifluoromethyl group attached to the 5-position of the pyridine ring and an oxygen atom linking the pyridine and quinoline rings .


Chemical Reactions Analysis

Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The presence of the trifluoromethyl group can influence the reactivity of the molecule due to its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Medicine

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline: has been explored for its potential in medicine, particularly due to the biological activities of fluorinated quinolines . These compounds have been found to exhibit antibacterial, antineoplastic, and antiviral activities, making them valuable in the development of new therapeutic agents .

Agriculture

In agriculture, fluorinated quinolines, including derivatives of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline , are used due to their biological activity. They can serve as potent agents against various plant pathogens and pests, contributing to crop protection and yield improvement .

Material Science

The unique properties of fluorinated quinolines make them suitable for applications in material science. They are used as components for liquid crystals, which are essential in the manufacturing of displays and other electronic devices .

Catalysis

Fluorinated quinolines are known to play a role in catalysis. Their structure allows them to participate in cross-coupling reactions, which are crucial in the synthesis of complex organic compounds .

Organic Synthesis

In organic synthesis, 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline and its derivatives are valuable intermediates. They are involved in various synthetic methods, including cyclization and cycloaddition reactions, which are fundamental in constructing complex molecular architectures .

Enzyme Inhibition

These compounds have been studied for their enzyme inhibitory properties. By inhibiting specific enzymes, they can be used to treat diseases where such enzymes play a key role in the disease pathology .

Antibacterial Activity

Fluorinated quinolines, including 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline , have been investigated for their antibacterial properties. They are particularly potent against a wide range of Gram-negative bacteria and are active against many Gram-positive bacteria, which is crucial in the fight against antibiotic resistance .

Liquid Crystals

The structural features of fluorinated quinolines contribute to their application in the field of liquid crystals. These materials are pivotal in the development of advanced display technologies .

Future Directions

The future directions for research on “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of some quinoline derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-7-13(20-9-11)21-12-5-1-3-10-4-2-8-19-14(10)12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUHONUJWAOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=NC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline

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